![molecular formula C7H10BrCl2N3O2 B2529866 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride CAS No. 2567504-43-0](/img/structure/B2529866.png)

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

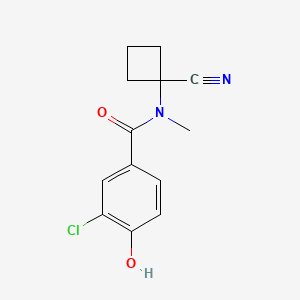

Description

Synthesis Analysis

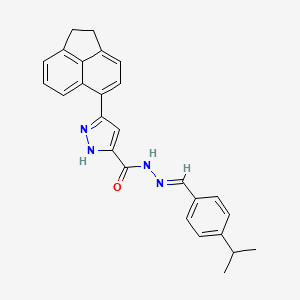

The synthesis of brominated pyrazole derivatives is a topic of interest in several papers. For instance, Paper describes a Brønsted acid-mediated annulation method to synthesize 1,3,5-trisubstituted pyrazoles from 1-cyanocyclopropane-1-carboxylates and arylhydrazines. This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions. Paper outlines a multi-step synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. Although the target compound is different, the bromination and cyclization steps could be relevant to the synthesis of "3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid; dihydrochloride."

Molecular Structure Analysis

The molecular structure of brominated pyrazoles is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. X-ray crystallography, as mentioned in Paper , is a powerful tool to confirm the structure of such compounds. The presence of a bromine atom can also affect the reactivity of the molecule, making it a potential site for further chemical transformations.

Chemical Reactions Analysis

The reactivity of brominated pyrazoles is highlighted in the papers, where they serve as intermediates for further chemical reactions. For example, Paper discusses the heterocyclization of chloro(bromo)vinyl ketones with N,N-dimethylhydrazine to form 3-substituted 1-methyl(5-halo)pyrazoles. This reaction showcases the potential for brominated pyrazoles to undergo nucleophilic substitution reactions, which could be applicable to the compound of interest. Paper explores the use of brominated trihalomethylenones as precursors for various pyrazole derivatives, indicating the versatility of brominated compounds in synthesizing a wide range of functionalized pyrazoles.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of imidazo[1,2-a]pyrazine derivatives, including compounds structurally similar to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid, has been a topic of research due to their potential applications in various fields. For example, the reaction of substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate has been studied to produce a group of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, which are structurally related to the compound (Abignente et al., 1992).

Pharmaceutical Research

- Research has been conducted on the synthesis of various imidazo[1,2-a]pyrazine derivatives due to their potential pharmacological applications. One such study involved the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011).

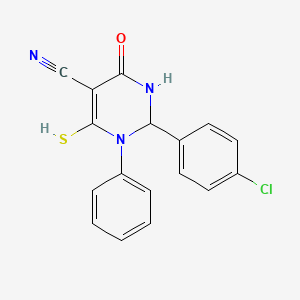

Antimicrobial and Antibacterial Activities

- Some imidazo[1,2-a]pyrazine derivatives have been synthesized and tested for antimicrobial and antibacterial activities. For instance, a study on the synthesis and antimicrobial activity of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives revealed potential antibacterial properties (Abunada et al., 2008).

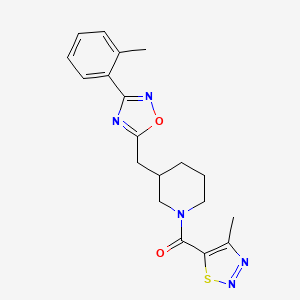

Chemiluminescent Properties

- The chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which are related to the compound of interest, have been studied. This includes research on the synthesis of coelenterazine, a compound used in bioluminescence, from 2-amino-3,5-dibromopyrazine (Adamczyk et al., 2003).

properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2.2ClH/c8-7-10-5(6(12)13)4-3-9-1-2-11(4)7;;/h9H,1-3H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWPVANLNVFKOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(N=C2Br)C(=O)O)CN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrCl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)

![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2529795.png)

![2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2529797.png)

![methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate](/img/structure/B2529802.png)